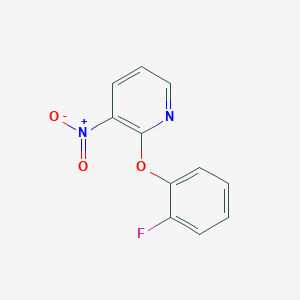

2-(2-Fluorophenoxy)-3-nitropyridine

Description

The exact mass of the compound 2-(2-Fluorophenoxy)-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Fluorophenoxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWQVVFSTXRVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372079 | |

| Record name | 2-(2-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-65-6 | |

| Record name | 2-(2-Fluorophenoxy)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document outlines the core synthesis pathway, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations to aid in understanding the reaction mechanism and workflow.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The principal route for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine involves the reaction of a suitable 2-halo-3-nitropyridine with 2-fluorophenol. The most common and cost-effective starting material is 2-chloro-3-nitropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO2) at the 3-position. This activation is most effective when the electron-withdrawing group is ortho or para to the leaving group (the halogen atom). In the case of 2-chloro-3-nitropyridine, the nitro group is ortho to the chlorine atom, making the C2 position highly susceptible to nucleophilic attack.

The reaction is typically carried out in the presence of a base, which deprotonates the 2-fluorophenol to form the more nucleophilic 2-fluorophenoxide anion. This anion then attacks the C2 position of the 2-chloro-3-nitropyridine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product, 2-(2-Fluorophenoxy)-3-nitropyridine.

Quantitative Data Summary

| Parameter | Expected Value/Data |

| Molecular Formula | C11H7FN2O3 |

| Molecular Weight | 234.18 g/mol |

| Typical Yield | 70-90% |

| Physical Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be a crystalline solid with a distinct melting point. |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. |

| 1H NMR | Expected chemical shifts (in CDCl3, δ in ppm): Aromatic protons of the fluorophenoxy group would appear in the range of 7.0-7.5 ppm. The pyridine ring protons would be deshielded and appear at approximately 7.2 ppm (dd), 8.3 ppm (dd), and 8.5 ppm (dd). |

| 13C NMR | Expected chemical shifts (in CDCl3, δ in ppm): Aromatic carbons would appear in the range of 115-160 ppm. The carbon bearing the fluorine atom would show a large coupling constant (1JC-F). |

| Mass Spectrometry (ESI-MS) | Expected m/z: 235.0513 [M+H]+, 257.0333 [M+Na]+. |

| Infrared (IR) Spectroscopy) | Expected characteristic peaks (in KBr, cm-1): ~1580-1600 (C=C aromatic stretching), ~1520 and ~1340 (asymmetric and symmetric NO2 stretching), ~1250 (Ar-O-Ar stretching), and ~1200 (C-F stretching). |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine, adapted from a procedure for the synthesis of 2-(2-methoxyphenoxy)-3-nitropyridine.[1]

Materials:

-

2-Chloro-3-nitropyridine

-

2-Fluorophenol

-

Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Addition of Reagents: Add 2-fluorophenol (1.1 eq) and potassium carbonate (1.5 eq) to the flask.

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 2-(2-Fluorophenoxy)-3-nitropyridine.

Safety Considerations

-

2-Chloro-3-nitropyridine is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Fluorophenol is corrosive and toxic. Avoid contact with skin and eyes.

-

DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

-

Always follow standard laboratory safety procedures when conducting chemical syntheses.

Conclusion

The synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine is a straightforward process based on the well-established nucleophilic aromatic substitution reaction. By following the detailed protocol and safety guidelines presented in this technical guide, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided quantitative data and workflow diagrams offer a clear and concise reference for laboratory practice.

References

physicochemical properties of 2-(2-Fluorophenoxy)-3-nitropyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenoxy)-3-nitropyridine

Introduction

This technical guide provides a comprehensive overview of the known , a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key molecular identifiers and physical constants. In the absence of specific published experimental data for certain properties like solubility, pKa, and logP, this guide furnishes detailed, standard experimental protocols for their determination, equipping researchers with the necessary methodologies for in-house characterization.

Core Physicochemical Data

The fundamental are summarized below. This data is essential for its identification, handling, and application in a research setting.

| Property | Value | Source |

| CAS Number | 175135-65-6 | [1][2] |

| Molecular Formula | C₁₁H₇FN₂O₃ | [1] |

| Molecular Weight | 234.18 g/mol | [1] |

| Melting Point | 90 °C | [1][2] |

| Boiling Point | Data not available | |

| Solubility | See Experimental Protocol | |

| pKa | See Experimental Protocol | |

| logP | See Experimental Protocol | |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Experimental Protocols for Property Determination

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard procedures in organic chemistry and are applicable for the characterization of 2-(2-Fluorophenoxy)-3-nitropyridine.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[3] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer[3]

-

Mortar and pestle (optional, for grinding)[3]

Procedure:

-

Sample Preparation: Place a small amount of 2-(2-Fluorophenoxy)-3-nitropyridine on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.[4]

-

Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube, aiming for a sample height of approximately 3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer in the Thiele tube apparatus.

-

Heating:

-

Rapid Determination (Optional): Heat the apparatus rapidly to get an approximate melting point. This helps in saving time for the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of about 1-2°C per minute.[5]

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 - T2.[6]

-

-

Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.[3]

Solubility Determination

Solubility provides insights into the polarity of a molecule and helps in selecting appropriate solvents for reactions, purification, and formulation.[7] A general qualitative scheme is presented here.

Materials:

-

Test tubes

-

Vortex mixer or stirring rod

-

2-(2-Fluorophenoxy)-3-nitropyridine

-

Solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Diethyl Ether, Concentrated H₂SO₄[8][9]

Procedure:

-

Water Solubility:

-

Acid/Base Solubility (if water-insoluble):

-

5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Solubility indicates an acidic functional group.[9]

-

5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample with 5% NaHCO₃. Solubility in this weaker base suggests a strong organic acid.[8]

-

5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Solubility indicates a basic functional group, such as an amine.[8]

-

-

Ether Solubility: Test the solubility in a non-polar organic solvent like diethyl ether using the same procedure as for water.[8]

-

Concentrated Sulfuric Acid: If the compound is insoluble in all the above, carefully test its solubility in cold, concentrated H₂SO₄. Solubility may indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) quantifies the acidity of a compound in solution. Potentiometric titration is a highly accurate method for its determination.[10]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)[10]

-

Solvent (e.g., water, or a water-organic co-solvent if solubility is low)[11]

Procedure:

-

Sample Preparation: Accurately weigh a sample of 2-(2-Fluorophenoxy)-3-nitropyridine and dissolve it in a known volume of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Collect more data points near the equivalence point where the pH changes most rapidly.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the volume at the equivalence point (the steepest point of the curve).

-

The pH at the half-equivalence point (half the volume of the equivalence point) is equal to the pKa of the compound.[12]

-

logP Determination (Shake-Flask Method)

The partition coefficient (P), expressed as logP, measures a compound's lipophilicity by describing its distribution between an organic and an aqueous phase.[13] The shake-flask method is the traditional and most widely accepted technique.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)[14]

-

Separatory funnel or screw-capped vials

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[14]

-

Sample Addition: Prepare a stock solution of 2-(2-Fluorophenoxy)-3-nitropyridine in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock solution to a known volume of the two-phase system. The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Shake the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.

-

Concentration Measurement: Carefully take a sample from both the aqueous and the organic layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy, after creating a calibration curve).

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Organic] / [Aqueous].

-

The logP is the base-10 logarithm of this value: logP = log₁₀(P).[13]

-

References

- 1. 2-(2-FLUOROPHENOXY)-3-NITROPYRIDINE CAS#: 175135-65-6 [amp.chemicalbook.com]

- 2. 2-(2-FLUOROPHENOXY)-3-NITROPYRIDINE | 175135-65-6 [amp.chemicalbook.com]

- 3. studylib.net [studylib.net]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to 2-(2-Fluorophenoxy)-3-nitropyridine (CAS: 175135-65-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluorophenoxy)-3-nitropyridine, a key heterocyclic building block with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a putative synthetic protocol, and explores its utility as a crucial intermediate in the synthesis of bioactive molecules, particularly P-glycoprotein (P-gp) and kinase inhibitors. The guide includes structured data tables for easy reference, detailed experimental methodologies, and visualizations of relevant synthetic pathways to support researchers in their drug discovery endeavors.

Introduction

2-(2-Fluorophenoxy)-3-nitropyridine is a functionalized aromatic compound that has emerged as a valuable intermediate in medicinal chemistry. Its structure, featuring a pyridine core substituted with a fluorophenoxy group and a nitro group, offers multiple reactive sites for further chemical modification. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring, making it susceptible to various nucleophilic substitution and coupling reactions. This reactivity profile is particularly advantageous for the construction of complex molecular scaffolds found in numerous therapeutic agents. The presence of the fluorine atom can also impart desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule, such as enhanced metabolic stability and binding affinity.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-(2-Fluorophenoxy)-3-nitropyridine is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of 2-(2-Fluorophenoxy)-3-nitropyridine

| Property | Value | Reference(s) |

| CAS Number | 175135-65-6 | [2] |

| Molecular Formula | C₁₁H₇FN₂O₃ | [2] |

| Molecular Weight | 234.18 g/mol | [2] |

| Melting Point | 90 °C | [2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| SMILES | C1=CC=C(C(=C1)OC2=C(C=CC=N2)--INVALID-LINK--[O-])F | [3] |

| InChI | InChI=1S/C11H7FN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H | [3] |

| InChIKey | BWWQVVFSTXRVGB-UHFFFAOYSA-N | [3] |

Synthesis

The primary synthetic route to 2-(2-Fluorophenoxy)-3-nitropyridine is through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.[4] This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst. For the synthesis of the title compound, 2-chloro-3-nitropyridine is reacted with 2-fluorophenol.

Putative Experimental Protocol: Ullmann Condensation

Reaction Scheme:

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

2-Fluorophenol (1.1 eq)

-

Copper(I) iodide (CuI, 0.1 eq) or Copper(0) powder

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine, 2-fluorophenol, copper catalyst, and base.

-

Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

-

Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 2-(2-Fluorophenoxy)-3-nitropyridine.

Visualization of the Synthetic Workflow:

Caption: General workflow for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine.

Applications in Drug Development

2-(2-Fluorophenoxy)-3-nitropyridine is a versatile intermediate for the synthesis of various biologically active compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. This 3-amino-2-(2-fluorophenoxy)pyridine (CAS 175135-66-7) is a key precursor for building more complex heterocyclic systems.[6]

Intermediate for P-glycoprotein (P-gp) Inhibitors

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. The development of P-gp inhibitors is a key strategy to overcome MDR. Heterocyclic compounds, including those derived from pyridine scaffolds, have shown promise as P-gp inhibitors. The structural features of molecules derived from 2-(2-Fluorophenoxy)-3-nitropyridine make them potential candidates for interaction with the drug-binding pocket of P-gp.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major class of targeted therapeutics. The pyridine scaffold is a common feature in many approved kinase inhibitors. 2-(2-Fluorophenoxy)-3-nitropyridine can serve as a starting material for the synthesis of substituted pyridines that can be incorporated into kinase inhibitor frameworks.

Putative Experimental Protocol: Reduction and Further Functionalization

The following protocol outlines the reduction of the nitro group and a subsequent hypothetical functionalization, demonstrating the utility of 2-(2-Fluorophenoxy)-3-nitropyridine as an intermediate.

Step 1: Reduction of the Nitro Group

Reaction Scheme:

Materials:

-

2-(2-Fluorophenoxy)-3-nitropyridine (1.0 eq)

-

Iron powder (Fe, 5.0 eq) or Tin(II) chloride (SnCl₂·2H₂O, 3.0 eq)

-

Ammonium chloride (NH₄Cl, sat. aq. solution) or Hydrochloric acid (HCl)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

Procedure:

-

Suspend 2-(2-Fluorophenoxy)-3-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-Amino-2-(2-fluorophenoxy)pyridine.

Step 2: Hypothetical Amide Coupling

The resulting amine can be coupled with a carboxylic acid to form an amide, a common linkage in many pharmaceutical compounds.

Reaction Scheme:

Visualization of the Application Workflow:

Caption: Synthetic utility of 2-(2-Fluorophenoxy)-3-nitropyridine as an intermediate.

Signaling Pathways of Potential Targets

P-glycoprotein and Multidrug Resistance

P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel substrates from the cell. Its overexpression in cancer cells is a major mechanism of MDR. The signaling pathways that regulate P-gp expression are complex and can involve various transcription factors and kinases.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Conclusion

2-(2-Fluorophenoxy)-3-nitropyridine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via Ullmann condensation and the reactivity of its functional groups allow for the construction of a diverse range of complex molecules. Its utility as a precursor for potential P-glycoprotein and kinase inhibitors makes it a compound of high interest for researchers and scientists working on novel therapeutics, particularly in the area of oncology. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in the advancement of such research.

References

- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 2. 2-(2-FLUOROPHENOXY)-3-NITROPYRIDINE CAS#: 175135-65-6 [amp.chemicalbook.com]

- 3. PubChemLite - 2-(2-fluorophenoxy)-3-nitropyridine (C11H7FN2O3) [pubchemlite.lcsb.uni.lu]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(2-Fluorophenoxy)-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Fluorophenoxy)-3-nitropyridine. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in public literature, this document combines predicted data with experimental data from closely related analogs to offer a foundational understanding of its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(2-Fluorophenoxy)-3-nitropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.45 - 8.35 | dd | H-6 (Pyridine) |

| 8.30 - 8.20 | dd | H-4 (Pyridine) |

| 7.50 - 7.20 | m | H-3', H-4', H-5', H-6' (Fluorophenyl) |

| 7.15 - 7.05 | dd | H-5 (Pyridine) |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 160 - 155 (d, ¹JCF) | C-2' (Fluorophenyl) |

| 155 - 150 | C-2 (Pyridine) |

| 150 - 145 | C-6 (Pyridine) |

| 140 - 135 | C-4 (Pyridine) |

| 135 - 130 | C-3 (Pyridine) |

| 130 - 125 | C-4' (Fluorophenyl) |

| 125 - 120 | C-6' (Fluorophenyl) |

| 120 - 115 (d, ²JCF) | C-1' (Fluorophenyl) |

| 118 - 115 | C-5 (Pyridine) |

| 117 - 114 (d, ²JCF) | C-3' (Fluorophenyl) |

| 115 - 110 | C-5' (Fluorophenyl) |

Note: 'd' denotes a doublet due to fluorine-carbon coupling. J values are not provided but are expected for ortho (¹JCF) and meta (²JCF) couplings.

Table 2: Infrared (IR) Spectroscopy Data

The expected IR absorption peaks are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 1600 - 1570 | Strong | C=C stretching (Aromatic rings) |

| 1540 - 1510 | Strong | Asymmetric N-O stretching (Nitro group) |

| 1360 - 1330 | Strong | Symmetric N-O stretching (Nitro group) |

| 1280 - 1240 | Strong | C-O-C stretching (Aryl ether) |

| 1250 - 1150 | Strong | C-F stretching |

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is based on predicted values for the protonated molecule and other common adducts.

| m/z (Mass-to-Charge Ratio) | Ion Type |

| 235.0513 | [M+H]⁺ |

| 257.0333 | [M+Na]⁺ |

| 252.0779 | [M+NH₄]⁺ |

| 233.0368 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-(2-Fluorophenoxy)-3-nitropyridine is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is utilized.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard one-pulse sequence. The spectral width is set to cover a chemical shift range of 0-10 ppm.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless coupled to fluorine). A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared using one of the following methods:

-

KBr Pellet: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal of the spectrometer.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.

-

Ionization: Electrospray ionization (ESI) is a suitable method for this compound, used in both positive and negative ion modes to observe different adducts.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-(2-Fluorophenoxy)-3-nitropyridine.

Caption: Workflow for Spectroscopic Analysis.

starting materials for 2-(2-Fluorophenoxy)-3-nitropyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to obtain 2-(2-Fluorophenoxy)-3-nitropyridine, a key intermediate in various research and development applications. The primary method detailed is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine is most effectively achieved through the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and 2-fluorophenol. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide ion, which is generated in situ from 2-fluorophenol and a suitable base.

Caption: Synthetic pathway for 2-(2-Fluorophenoxy)-3-nitropyridine via SNAr.

Starting Materials and Reagents: Physical and Safety Data

A summary of the key physical and safety data for the starting materials and reagents is provided below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions[1][2][3][4] |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 100 - 103[1] | N/A | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][5] |

| 2-Fluorophenol | C₆H₅FO | 112.10 | 16.1 | 171 - 172 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][6] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Decomposes | Causes serious eye irritation.[3] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[4] |

Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar nucleophilic aromatic substitution reactions.

Materials:

-

2-Chloro-3-nitropyridine

-

2-Fluorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and anhydrous dimethylformamide (DMF) to the flask.

-

Addition of Nucleophile: Add 2-fluorophenol (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes of the reaction mixture).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Product Characterization: The final product, 2-(2-Fluorophenoxy)-3-nitropyridine, is a solid with a melting point of 90 °C.[7] Characterization can be further confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine.

Quantitative Data Summary

| Reactant/Product | Molar Ratio (Typical) | Yield (Expected) | Purity (Target) |

| 2-Chloro-3-nitropyridine | 1.0 | - | >98% |

| 2-Fluorophenol | 1.1 | - | >98% |

| Potassium Carbonate | 1.5 | - | Anhydrous |

| 2-(2-Fluorophenoxy)-3-nitropyridine | - | 70-90% | >98% (after purification) |

Note: Expected yield is based on similar reported SNAr reactions and may vary depending on specific reaction conditions and scale.

Synthesis of the Starting Material: 2-Chloro-3-nitropyridine

For a fully comprehensive process, it is important to consider the synthesis of the starting material, 2-chloro-3-nitropyridine. This compound is typically prepared from 2-hydroxypyridine. The process involves two key steps: nitration followed by chlorination.

-

Nitration of 2-Hydroxypyridine: 2-Hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-hydroxy-3-nitropyridine.

-

Chlorination of 2-Hydroxy-3-nitropyridine: The resulting 2-hydroxy-3-nitropyridine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom, affording 2-chloro-3-nitropyridine.

Caption: Synthesis of the starting material, 2-chloro-3-nitropyridine.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ineos.com [ineos.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-(2-FLUOROPHENOXY)-3-NITROPYRIDINE | 175135-65-6 [amp.chemicalbook.com]

The Synthesis and Utility of 2-(2-Fluorophenoxy)-3-nitropyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2-(2-fluorophenoxy)-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. While the specific initial discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its significance lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. This document details its chemical properties, a probable synthetic route with a detailed experimental protocol, and its application in the development of therapeutic agents. The strategic placement of the fluorophenoxy and nitro moieties on the pyridine ring renders it a valuable scaffold for creating complex molecular architectures.

Introduction

2-(2-Fluorophenoxy)-3-nitropyridine (CAS Number: 175135-65-6) belongs to a class of substituted nitropyridines that are of significant interest to researchers in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the pyridine core, imparts unique chemical reactivity and makes it a valuable precursor for various transformations. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, a common strategy in modern drug design.[1][2] The nitro group serves as a versatile handle for further functionalization, often through reduction to an amine or via nucleophilic aromatic substitution.[3]

Physicochemical Properties

A summary of the key physicochemical properties for 2-(2-Fluorophenoxy)-3-nitropyridine is provided in the table below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 175135-65-6 | [4] |

| Molecular Formula | C₁₁H₇FN₂O₃ | |

| Molecular Weight | 234.18 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents |

Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine

The most probable and widely used method for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitropyridine with a fluorinated phenol.

General Reaction Scheme

The synthesis typically proceeds by reacting 2-chloro-3-nitropyridine with 2-fluorophenol in the presence of a base. The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electron-deficient pyridine ring at the 2-position, displacing the chloride leaving group.

Caption: General reaction scheme for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine, adapted from similar preparations of phenoxy-nitropyridine derivatives.[1]

Materials:

-

2-Chloro-3-nitropyridine

-

2-Fluorophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), 2-fluorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-(2-Fluorophenoxy)-3-nitropyridine.

Applications in Drug Discovery and Development

2-(2-Fluorophenoxy)-3-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary utility lies in providing a scaffold that can be readily modified.

Key Synthetic Transformations

The functional groups on 2-(2-Fluorophenoxy)-3-nitropyridine allow for several key transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This resulting 3-amino-2-(2-fluorophenoxy)pyridine is a key intermediate for building further complexity, such as in the synthesis of kinase inhibitors.[2]

-

Further Nucleophilic Aromatic Substitution: While the phenoxy group is generally stable, under certain conditions, other nucleophiles could potentially displace it, although this is less common than reactions involving the nitro group.

Caption: Synthetic utility workflow of 2-(2-Fluorophenoxy)-3-nitropyridine.

Role in Signaling Pathways

While 2-(2-Fluorophenoxy)-3-nitropyridine itself does not have a defined role in signaling pathways, the molecules synthesized from it often target key components of cellular signaling cascades implicated in diseases like cancer. For instance, many kinase inhibitors developed from similar pyridine-based scaffolds target pathways such as the Raf-MEK-ERK signaling pathway.[2]

Conclusion

2-(2-Fluorophenoxy)-3-nitropyridine is a valuable and versatile chemical intermediate. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of both a fluorinated aromatic ring and a modifiable nitro group makes it a highly sought-after building block for the creation of novel compounds in the pharmaceutical industry. Future applications will likely continue to leverage its unique structural and electronic properties for the development of next-generation therapeutics.

References

A Technical Guide to the Structural Analysis of 2-(2-Fluorophenoxy)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(2-Fluorophenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in biologically active compounds.[1] Lacking extensive direct experimental data, this document leverages crystallographic and spectroscopic information from closely related analogues, alongside theoretical predictions, to build a detailed structural profile. This guide includes predicted spectroscopic data (NMR, IR, MS), a plausible synthesis protocol, and workflows for its structural elucidation, serving as a foundational resource for researchers exploring this and similar compounds.

Introduction

Substituted nitropyridines are a significant class of heterocyclic compounds in drug discovery and materials science. The nitro group, being a strong electron-withdrawing moiety, activates the pyridine ring for nucleophilic substitution, making it a versatile synthetic intermediate.[2] Furthermore, nitro-containing molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][3] The incorporation of a fluorophenoxy group introduces additional complexity and potential for unique intermolecular interactions and modified pharmacokinetic properties. This guide focuses on the detailed structural characterization of 2-(2-Fluorophenoxy)-3-nitropyridine (CAS: 175135-65-6), providing a thorough analysis of its predicted three-dimensional structure and spectroscopic signatures.

Molecular Structure and Crystallography

While a dedicated crystal structure for 2-(2-Fluorophenoxy)-3-nitropyridine is not publicly available, extensive data from its methoxy analogues, 2-(2-Methoxyphenoxy)-3-nitropyridine[4] and 2-(4-Methoxyphenoxy)-3-nitropyridine[5], provide critical insights into its likely solid-state conformation.

The most significant structural feature of these molecules is the spatial relationship between the pyridine and phenoxy rings. In both analogues, the rings are oriented nearly perpendicular to each other. This orthogonal arrangement is a key structural determinant.

Below is a diagram illustrating this core structural feature.

The crystallographic data for the methoxy analogues are summarized in the table below. It is anticipated that 2-(2-Fluorophenoxy)-3-nitropyridine would exhibit similar unit cell characteristics.

| Parameter | 2-(2-Methoxyphenoxy)-3-nitropyridine[4] | 2-(4-Methoxyphenoxy)-3-nitropyridine[5] |

| Formula | C₁₂H₁₀N₂O₄ | C₁₂H₁₀N₂O₄ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 7.5017 | 7.4737 |

| b (Å) | 7.1542 | 12.8128 |

| c (Å) | 20.6369 | 24.529 |

| β (°) ** | 91.878 | 90 |

| Volume (ų) ** | 1106.96 | 2348.8 |

| Pyridine-Benzene Dihedral Angle (°) | 86.63 | 86.69 |

Spectroscopic Analysis

This section details the predicted spectroscopic data for 2-(2-Fluorophenoxy)-3-nitropyridine based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted chemical shifts (in ppm) in a CDCl₃ solvent are presented below.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyridine Ring | ~8.4 | dd | H-6 |

| ~8.3 | dd | H-4 | |

| ~7.3 | dd | H-5 | |

| Phenoxy Ring | ~7.1-7.4 | m | 4H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Pyridine Ring | ~155 | C-2 |

| ~140 | C-3 (NO₂) | |

| ~153 | C-6 | |

| ~135 | C-4 | |

| ~120 | C-5 | |

| Phenoxy Ring | ~150 (d, J≈245 Hz) | C-2' (F) |

| ~115-130 | 5 other C |

| ¹⁹F NMR | Predicted δ (ppm) | Assignment |

| ~ -110 to -130 | Ar-F |

Infrared (IR) Spectroscopy

The predicted major absorption bands are as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| 1530 & 1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| 1250-1200 | Strong | Aryl-O-Aryl Asymmetric Stretch |

| ~1100 | Medium | C-F Stretch |

Mass Spectrometry (MS)

For mass spectrometry analysis using a soft ionization technique like Electrospray Ionization (ESI):

-

Expected Molecular Ion: [M+H]⁺ at m/z 235.05.

-

Fragmentation: Key fragmentation would likely involve the loss of the nitro group (-NO₂) and cleavage of the ether linkage.

Experimental Protocols

The following sections outline generalized protocols for the synthesis and characterization of 2-(2-Fluorophenoxy)-3-nitropyridine.

Synthesis: Nucleophilic Aromatic Substitution

This protocol is based on the common synthesis route for similar diaryl ethers.

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF, add 2-fluorophenol (1.1 eq) and a base like anhydrous potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS as described below. The expected melting point is approximately 90 °C.[6]

Spectroscopic Characterization Workflow

The following diagram outlines the general workflow for the structural confirmation of the synthesized compound.

-

Mass Spectrometry: Prepare a dilute solution of the sample and analyze using ESI-MS to confirm the molecular weight.

-

Infrared Spectroscopy: Prepare a KBr pellet or cast a thin film of the sample and record the IR spectrum to identify key functional groups (NO₂, C-O-C, C-F, aromatic C-H).

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to determine the precise chemical environment of each atom and confirm the overall structure.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of 2-(2-Fluorophenoxy)-3-nitropyridine. By leveraging data from close structural analogues, a robust model of its crystallographic and spectroscopic properties has been constructed. The key structural feature is the near-orthogonal arrangement of the pyridine and fluorophenoxy rings. The provided experimental protocols offer a clear path for its synthesis and characterization. This document serves as a valuable starting point for researchers interested in this molecule, enabling further investigation into its potential biological activities and applications in medicinal chemistry. Future work should focus on obtaining experimental crystallographic and spectroscopic data to validate the predictions outlined herein.

References

- 1. mdpi.com [mdpi.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-FLUOROPHENOXY)-3-NITROPYRIDINE CAS#: 175135-65-6 [amp.chemicalbook.com]

A Technical Guide to the Solubility of 2-(2-Fluorophenoxy)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide focuses on 2-(2-Fluorophenoxy)-3-nitropyridine, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It includes a qualitative analysis based on the compound's structure, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a structured template for data recording.

Introduction and Structural Analysis

2-(2-Fluorophenoxy)-3-nitropyridine is a substituted pyridine derivative with a molecular formula of C₁₁H₇FN₂O₃ and a molecular weight of approximately 234.18 g/mol . Its structure incorporates several functional groups that dictate its potential interactions with various solvents:

-

Pyridine Ring: A weakly basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.

-

Aromatic Ether Linkage: The ether oxygen is also a potential hydrogen bond acceptor. Generally, aromatic ethers have low water solubility.[1]

-

Fluorophenyl Group: The fluorine substitution increases lipophilicity (fat-solubility) and can influence crystal packing.

-

Nitro Group: A polar, electron-withdrawing group that can engage in dipole-dipole interactions. Nitroaromatic compounds tend to be soluble in polar organic solvents but have limited water solubility.[2]

Qualitative Solubility Prediction: Based on the principle of "like dissolves like," the large nonpolar surface area from the two aromatic rings suggests that 2-(2-Fluorophenoxy)-3-nitropyridine will be poorly soluble in water.[1][2] The presence of hydrogen bond acceptors (ether oxygen and pyridine nitrogen) may afford some solubility in polar protic solvents like alcohols.[3][4] The compound is expected to exhibit good solubility in a range of common polar aprotic and moderately polar organic solvents such as acetone, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can effectively solvate its structure.[5][6][7]

Experimental Protocols for Solubility Determination

Precise solubility values must be determined experimentally. The following protocols provide standardized methods for qualitative screening and quantitative measurement.

Protocol for Qualitative and Semi-Quantitative Solubility Assessment

This method is designed for rapid screening across a wide range of solvents to identify suitable candidates for recrystallization, reaction media, or further quantitative analysis.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

2-(2-Fluorophenoxy)-3-nitropyridine

-

A selection of analytical grade solvents (see Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Water bath or heating block for temperature control

Procedure:

-

Place a pre-weighed amount of the compound (e.g., 10 mg) into a clean, dry test tube.[8][9]

-

Add a small volume of the selected solvent (e.g., 0.5 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[9]

-

Allow the sample to stand for at least 30 seconds and visually inspect for any undissolved solid against a contrasting background.

-

If the solid has completely dissolved, the compound is considered "soluble" at a concentration of >20 mg/mL.

-

If the solid has not completely dissolved, add another 0.5 mL of solvent (total volume 1.0 mL) and repeat the agitation process. If the solid dissolves, it is "soluble" at >10 mg/mL.

-

Continue adding solvent in known increments (e.g., up to a total of 3 mL) and agitating until the solid dissolves or it becomes clear that it is insoluble.[8]

-

Record observations as "Insoluble" (<1 mg/mL), "Sparingly Soluble" (1-10 mg/mL), "Soluble" (10-50 mg/mL), or "Freely Soluble" (>50 mg/mL).

-

Repeat this procedure for each solvent of interest, ensuring all tests are conducted at a consistent, recorded temperature (e.g., 25 °C).

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To obtain a precise quantitative measurement of solubility (e.g., in mg/mL or mmol/L) at a specific temperature.

Materials:

-

2-(2-Fluorophenoxy)-3-nitropyridine (in excess)

-

Selected analytical grade solvent

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Add an excess amount of solid 2-(2-Fluorophenoxy)-3-nitropyridine to a vial. An excess is critical to ensure a saturated solution is formed.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vial to rest in the temperature-controlled environment for several hours to let the undissolved solid settle.

-

To separate the solid from the liquid, either centrifuge the vial or allow it to stand undisturbed.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Back-calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

Data Presentation

Systematic recording of experimental data is crucial. The following table provides a template for summarizing solubility findings for 2-(2-Fluorophenoxy)-3-nitropyridine.

| Solvent | Solvent Type | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Notes |

| Water | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Methanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||

| Dichloromethane (DCM) | Moderately Polar | 25 | |||

| Ethyl Acetate | Moderately Polar | 25 | |||

| Toluene | Nonpolar Aromatic | 25 | |||

| Hexane | Nonpolar Aliphatic | 25 |

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical and experimental workflows for determining the solubility of 2-(2-Fluorophenoxy)-3-nitropyridine.

Caption: Logical workflow for systematic solubility assessment.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. Phenol ether - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohols and Ethers [chemed.chem.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. csub.edu [csub.edu]

Theoretical Exploration of 2-(2-Fluorophenoxy)-3-nitropyridine: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on 2-(2-Fluorophenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural, electronic, and spectroscopic properties through computational analysis. While experimental data for this specific compound is limited in publicly available literature, this whitepaper bridges the gap by presenting a detailed, hypothetical theoretical study based on established computational methodologies.

Introduction

2-(2-Fluorophenoxy)-3-nitropyridine belongs to the class of nitropyridine derivatives, which are recognized for their diverse biological activities and applications as precursors in the synthesis of pharmaceuticals.[1][2] The introduction of a fluorophenoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions, making it a scaffold of interest for drug design. This whitepaper outlines a theoretical investigation using Density Functional Theory (DFT) to elucidate the intrinsic properties of 2-(2-Fluorophenoxy)-3-nitropyridine, providing valuable insights for future experimental work.

Molecular Structure and Geometry

The optimized molecular structure of 2-(2-Fluorophenoxy)-3-nitropyridine was determined using computational methods. The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and a 2-fluorophenoxy group at the 2-position. The linkage between the pyridine and fluorophenyl rings is an ether bond.

Caption: Molecular structure of 2-(2-Fluorophenoxy)-3-nitropyridine.

Predicted Geometrical Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized geometry are presented in the following tables. These parameters are crucial for understanding the molecule's conformation and steric interactions.

Table 1: Selected Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C2 - O(ether) | 1.36 |

| O(ether) - C(phenyl) | 1.41 |

| C3 - N(nitro) | 1.48 |

| N(nitro) - O(nitro) | 1.22 |

| C(phenyl) - F | 1.35 |

| Pyridine C-N | 1.34 - 1.39 |

| Pyridine C-C | 1.39 - 1.40 |

| Phenyl C-C | 1.39 - 1.40 |

Table 2: Selected Bond Angles (°)

| Angle | Predicted Angle (°) |

| C2 - O(ether) - C(phenyl) | 118.5 |

| C2 - C3 - N(nitro) | 119.2 |

| O(nitro) - N(nitro) - O(nitro) | 124.0 |

| C(phenyl) - C(phenyl) - F | 118.0 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Predicted Angle (°) |

| C3 - C2 - O(ether) - C(phenyl) | 85.0 |

| C4 - C3 - N(nitro) - O(nitro) | 178.0 |

| C1(phenyl) - C2(phenyl) - F - H | 180.0 |

Electronic Properties

The electronic properties of 2-(2-Fluorophenoxy)-3-nitropyridine were investigated to understand its reactivity and electronic transitions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting abilities, respectively.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenoxy)-3-nitropyridine is a valuable chemical intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the synthesis, purification, and characterization of 2-(2-Fluorophenoxy)-3-nitropyridine, providing a reliable method for its preparation in a laboratory setting. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the chlorine atom at the 2-position for displacement by a nucleophile, in this case, 2-fluorophenoxide.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction involves the attack of the 2-fluorophenoxide ion on the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group yields the desired product, 2-(2-Fluorophenoxy)-3-nitropyridine. The use of a base is crucial to deprotonate the 2-fluorophenol, thereby generating the nucleophilic phenoxide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Chloro-3-nitropyridine | 1.0 eq | Starting material |

| 2-Fluorophenol | 1.1 eq | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.5 eq | Base |

| Solvent | ||

| Anhydrous Dimethylformamide (DMF) | ~5-10 mL per mmol of limiting reagent | Aprotic polar solvent |

| Reaction Conditions | ||

| Temperature | 60 °C | |

| Time | 4-6 hours | Reaction progress can be monitored by TLC |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl Acetate | |

| Purification Method | Column Chromatography (Silica Gel) | Eluent: Hexane/Ethyl Acetate gradient |

| Expected Yield | ||

| Yield | 75-85% | Based on analogous reactions |

Experimental Protocol

Materials and Reagents

-

2-Chloro-3-nitropyridine

-

2-Fluorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (Silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure

1. Reaction Setup:

1.1. To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

1.2. Place the flask under an inert atmosphere (e.g., nitrogen).

1.3. Add anhydrous dimethylformamide (DMF) to the flask.

1.4. Add 2-fluorophenol (1.1 eq) to the stirred suspension.

2. Reaction:

2.1. Heat the reaction mixture to 60 °C with vigorous stirring.

2.2. Maintain the reaction at this temperature for 4-6 hours.

2.3. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material (2-chloro-3-nitropyridine) indicates the completion of the reaction.

3. Work-up:

3.1. After the reaction is complete, allow the mixture to cool to room temperature.

3.2. Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.

3.3. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

3.4. Combine the organic layers and wash with deionized water, followed by a wash with brine.

3.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

3.6. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

4.1. Purify the crude product by column chromatography on silica gel.

4.2. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

4.3. Collect the fractions containing the desired product (monitor by TLC).

4.4. Combine the pure fractions and evaporate the solvent to yield 2-(2-Fluorophenoxy)-3-nitropyridine as a solid.

Product Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine.

Signaling Pathway (Reaction Mechanism)

Application Notes and Protocols for 2-(2-Fluorophenoxy)-3-nitropyridine as a Chemical Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenoxy)-3-nitropyridine is a key chemical intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors. The presence of the fluorophenoxy group and a nitro group on the pyridine ring offers versatile handles for chemical modification, making it a valuable building block for creating libraries of compounds for drug discovery. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while it can also be readily reduced to an amino group, providing a site for further functionalization. This document provides detailed application notes and protocols for the use of 2-(2-fluorophenoxy)-3-nitropyridine in the synthesis of dual c-Met and VEGFR-2 inhibitors, which are significant targets in cancer therapy.

Application: Synthesis of Dual c-Met/VEGFR-2 Kinase Inhibitors

The aberrant signaling of receptor tyrosine kinases (RTKs) such as c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a hallmark of many cancers.[1][2] The HGF/c-Met pathway is implicated in tumor growth, invasion, and metastasis, while the VEGF/VEGFR-2 pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3] Concurrent inhibition of both c-Met and VEGFR-2 has emerged as a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancer treatment.[1][4]

2-(2-Fluorophenoxy)-3-nitropyridine serves as a crucial starting material for the synthesis of potent dual c-Met/VEGFR-2 inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by reaction with a suitable electrophile to introduce a pharmacophore that interacts with the kinase active site. A common approach is the formation of a urea linkage, which can form key hydrogen bond interactions within the ATP-binding pocket of the kinases.[5]

Data Presentation

The following table summarizes the in vitro inhibitory activities of a representative dual c-Met/VEGFR-2 inhibitor synthesized from 2-(2-fluorophenoxy)-3-nitropyridine.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound 1 | c-Met | 8.8 |

| VEGFR-2 | 16 | |

| Cabozantinib (Reference) | c-Met | 5.2 |

| VEGFR-2 | 0.035 |

Data for Compound 1 is based on a hybrid structure of known c-Met and VEGFR-2 inhibitors, illustrating the potential of the 2-(2-fluorophenoxy)pyridine scaffold.[6] Cabozantinib is an FDA-approved dual inhibitor of c-Met and VEGFR-2.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine

This protocol describes the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with 2-fluorophenol.

Materials:

-

2-Chloro-3-nitropyridine

-

2-Fluorophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-fluorophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-